Didodecyl selenide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

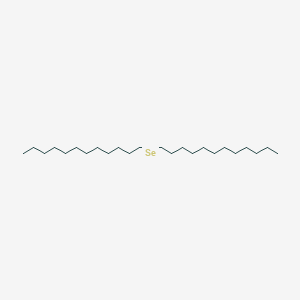

Didodecyl selenide is an organoselenium compound characterized by the presence of selenium atoms bonded to two dodecyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Didodecyl selenide can be synthesized through the reaction of sodium selenide with dodecyl bromide. The process involves the reduction of selenium powder with sodium borohydride to form sodium selenide, which is then reacted with dodecyl bromide in tetrahydrofuran (THF) to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Didodecyl selenide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of selenium, which imparts unique reactivity to the compound.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using hydrogen peroxide (H₂O₂) to form selenoxides.

Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride (NaBH₄).

Substitution: Substitution reactions can occur with halides under appropriate conditions.

Major Products: The major products formed from these reactions include selenoxides, selenides, and substituted organoselenium compounds .

Scientific Research Applications

Didodecyl selenide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Mechanism of Action

The mechanism of action of didodecyl selenide involves its interaction with cellular thioredoxin reductase, an enzyme that plays a key role in maintaining cellular redox balance. By enhancing the activity of thioredoxin reductase, this compound helps regulate oxidative stress and promotes cell survival . Additionally, its redox-switchable properties allow it to modulate cell adhesion and detachment, making it useful in biomedical applications .

Comparison with Similar Compounds

- Diphenyl diselenide

- Dibutyl selenide

- Diethyl selenide

Comparison: Didodecyl selenide is unique due to its long alkyl chains, which impart distinct hydrophobic properties compared to shorter-chain selenides like dibutyl selenide and diethyl selenide. This hydrophobicity makes this compound particularly useful in applications requiring redox-switchable surface wettability .

Biological Activity

Didodecyl selenide (DDS), a compound belonging to the class of organoselenium compounds, has garnered attention for its potential biological activities, particularly in the context of cellular signaling and therapeutic applications. This article explores the biological activity of DDS, including its mechanisms of action, potential health benefits, and relevant case studies.

This compound can be synthesized through various chemical methods, including the reaction of dodecyl selenol with suitable alkyl halides. The synthesis typically involves heating the reactants under controlled conditions to yield DDS as a product. The compound is characterized by its unique selenium atom bonded to two dodecyl groups, which may influence its solubility and reactivity in biological systems.

The biological activity of DDS is primarily attributed to the presence of selenium, an essential trace element known for its antioxidant properties. Selenium compounds have been shown to play significant roles in:

- Antioxidant Defense : Selenium is a critical component of selenoproteins such as glutathione peroxidase, which protects cells from oxidative stress by detoxifying reactive oxygen species (ROS) .

- Cell Signaling : DDS may act as a signaling molecule, similar to hydrogen selenide (H2Se), influencing various physiological processes .

- Gene Regulation : Some studies suggest that organoselenium compounds can modulate gene expression related to inflammation and cancer .

Anticancer Effects

Research has indicated that organoselenium compounds, including DDS, exhibit anticancer properties. A study highlighted that selenium can inhibit histone deacetylases (HDACs), leading to altered gene expression patterns associated with cancer progression . Specifically, methylselenocysteine and selenomethionine have been shown to decrease HDAC activity in prostate cancer cells, suggesting potential therapeutic applications for selenium-based compounds .

Cardiovascular Health

Selenium's role in cardiovascular health has also been documented. Studies suggest that selenium supplementation may protect against myocardial ischemia-reperfusion injury by enhancing antioxidant defenses and modulating inflammatory responses . The mechanism involves the regulation of selenoprotein expression through H2Se administration, which could be relevant for DDS as well.

Case Study 1: In Vitro Studies on Antioxidant Activity

A series of in vitro experiments were conducted using HepG2 cells treated with hydrogen peroxide to simulate oxidative stress. Pre-treatment with DDS resulted in a significant reduction in ROS levels compared to untreated controls. This suggests that DDS may enhance cellular antioxidant capacity by promoting the synthesis of selenoproteins .

| Treatment | ROS Levels (Fluorescence Units) |

|---|---|

| Control | 1000 |

| H2O2 Only | 1500 |

| H2O2 + DDS (5 µM) | 800 |

| H2O2 + DDS (25 µM) | 600 |

Case Study 2: Gene Expression Modulation

In another study, the effects of DDS on gene expression were evaluated in murine RAW 264.7 macrophages. Results indicated that treatment with DDS led to significant changes in the expression levels of genes involved in inflammatory responses and apoptosis pathways .

Properties

CAS No. |

5819-01-2 |

|---|---|

Molecular Formula |

C24H50Se |

Molecular Weight |

417.6 g/mol |

IUPAC Name |

1-dodecylselanyldodecane |

InChI |

InChI=1S/C24H50Se/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |

InChI Key |

KUUNNVBBPBDFJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC[Se]CCCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.